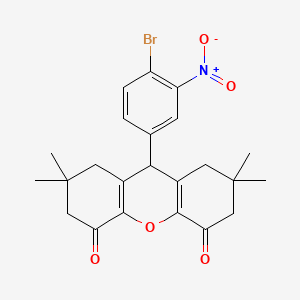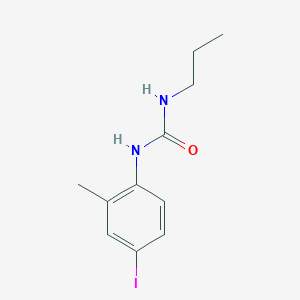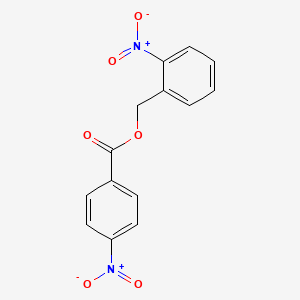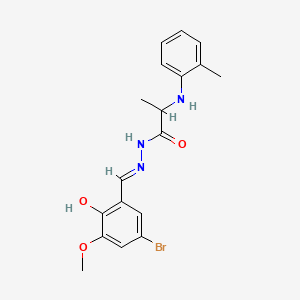
9-(4-bromo-3-nitrophenyl)-2,2,7,7-tetramethyl-2,3,7,8-tetrahydro-1H-xanthene-4,5(6H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(4-bromo-3-nitrophenyl)-2,2,7,7-tetramethyl-2,3,7,8-tetrahydro-1H-xanthene-4,5(6H,9H)-dione is a synthetic organic molecule characterized by its complex structure, which includes a xanthene core substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-bromo-3-nitrophenyl)-2,2,7,7-tetramethyl-2,3,7,8-tetrahydro-1H-xanthene-4,5(6H,9H)-dione typically involves multi-step organic reactions. One common method includes:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with appropriate aldehydes under acidic or basic conditions.
Introduction of Bromine and Nitro Groups: The bromine and nitro substituents are introduced via electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while nitration can be performed using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the xanthene core, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄).
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound can be used as fluorescent probes due to the xanthene core, which is known for its fluorescence properties. These probes can be used in imaging and diagnostic applications.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s derivatives may exhibit biological activity, such as antimicrobial or anticancer properties, which are subjects of ongoing research.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its chromophoric properties. It may also find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(4-bromo-3-nitrophenyl)-2,2,7,7-tetramethyl-2,3,7,8-tetrahydro-1H-xanthene-4,5(6H,9H)-dione depends on its specific application. For instance, as a fluorescent probe, it interacts with light to emit fluorescence, which can be used for imaging. In medicinal applications, its mechanism would involve interactions with biological targets such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine: Similar to fluorescein, used in various imaging applications.
Eosin: A brominated xanthene dye used in histology.
Uniqueness
Compared to these similar compounds, 9-(4-bromo-3-nitrophenyl)-2,2,7,7-tetramethyl-2,3,7,8-tetrahydro-1H-xanthene-4,5(6H,9H)-dione is unique due to its specific substitution pattern, which can impart different chemical and physical properties. This uniqueness can be leveraged to develop specialized applications that are not possible with other xanthene derivatives.
Properties
Molecular Formula |
C23H24BrNO5 |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
9-(4-bromo-3-nitrophenyl)-2,2,7,7-tetramethyl-3,6,8,9-tetrahydro-1H-xanthene-4,5-dione |
InChI |
InChI=1S/C23H24BrNO5/c1-22(2)8-13-19(12-5-6-15(24)16(7-12)25(28)29)14-9-23(3,4)11-18(27)21(14)30-20(13)17(26)10-22/h5-7,19H,8-11H2,1-4H3 |
InChI Key |
KLNWZMCTQPAJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)OC3=C(C2C4=CC(=C(C=C4)Br)[N+](=O)[O-])CC(CC3=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(dibenzo[b,d]furan-3-yl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11107474.png)
methyl}-1,3,5-triphenylpentane-1,5-dione](/img/structure/B11107476.png)
![N-({N'-[(1E)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11107486.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-{[(2-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11107494.png)

![N-(2,4-Dimethylphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11107514.png)

![(5E)-5-benzylidene-3-{[(3-bromophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11107530.png)
![3-({5-[(2-Ethoxy-2-oxoethyl)(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B11107533.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11107536.png)
![2-[(3-Methylphenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide](/img/structure/B11107538.png)
![2-(cyclohexyloxy)-N,N-dimethyl-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium](/img/structure/B11107545.png)
![ethyl 8-chloro-2-[(4-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B11107550.png)
